![molecular formula C14H28Cl18Si8 B14467749 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- CAS No. 71808-66-7](/img/structure/B14467749.png)
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves multiple steps. The process typically starts with the preparation of the trichlorosilyl intermediates, which are then reacted with ethylene derivatives under controlled conditions. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydrosilane compounds, and various substituted organosilicon compounds
科学的研究の応用
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.
Biology: The compound’s derivatives are explored for their potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and radical mechanisms, depending on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in biomedical imaging.
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is unique due to its multiple silicon and chlorine atoms, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in multiple scientific and industrial applications.
特性
CAS番号 |
71808-66-7 |
|---|---|
分子式 |
C14H28Cl18Si8 |
分子量 |
1059.2 g/mol |
IUPAC名 |
tris(2-trichlorosilylethyl)-[2-[tris(2-trichlorosilylethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C14H28Cl18Si8/c15-35(16,17)9-3-33(4-10-36(18,19)20,5-11-37(21,22)23)1-2-34(6-12-38(24,25)26,7-13-39(27,28)29)8-14-40(30,31)32/h1-14H2 |
InChIキー |
YRGONJIUUDPSKX-UHFFFAOYSA-N |
正規SMILES |
C(C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
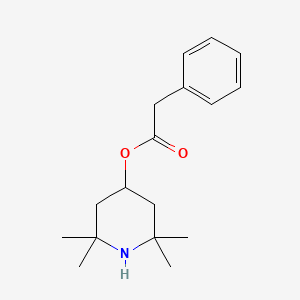
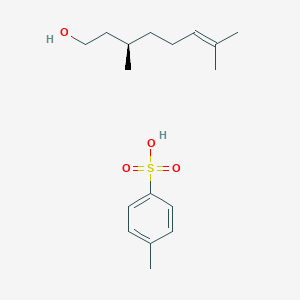
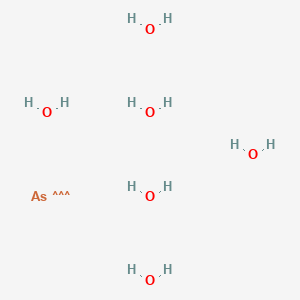
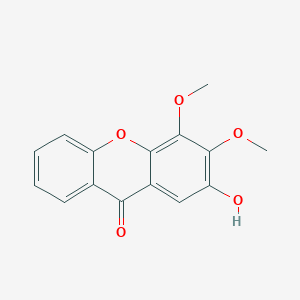

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
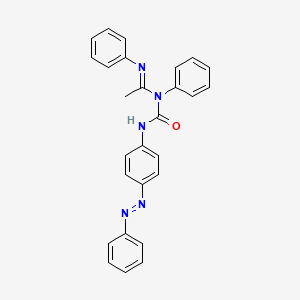
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
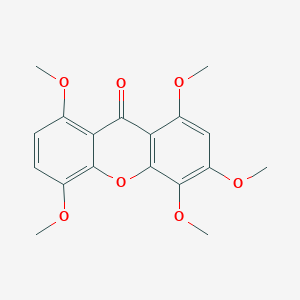
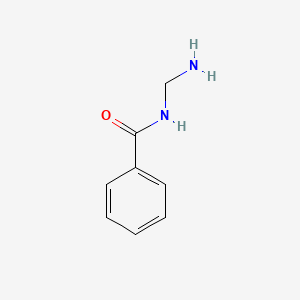
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
